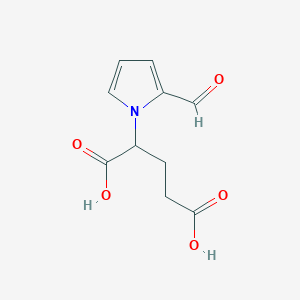
2-(2-Formyl-1H-pyrrol-1-yl)pentanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Formyl-1H-pyrrol-1-yl)pentanedioic acid is a chemical compound with the molecular formula C10H11NO5 and a molecular weight of 225.2 g/mol . This compound features a pyrrole ring substituted with a formyl group and a pentanedioic acid moiety. It is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Formyl-1H-pyrrol-1-yl)pentanedioic acid typically involves the Maillard reaction, which is a non-enzymatic reaction between amines and sugars . This reaction is known for producing a variety of 2-formylpyrrole derivatives. The specific conditions for synthesizing this compound include the use of appropriate starting materials, solvents, and catalysts to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Formyl-1H-pyrrol-1-yl)pentanedioic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed.
Major Products Formed:
Oxidation: 2-(2-Carboxy-1H-pyrrol-1-yl)pentanedioic acid.
Reduction: 2-(2-Hydroxymethyl-1H-pyrrol-1-yl)pentanedioic acid.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-(2-Formyl-1H-pyrrol-1-yl)pentanedioic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(2-Formyl-1H-pyrrol-1-yl)pentanedioic acid involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the pyrrole ring can engage in π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
- **3-[2-Formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]pentanedioic acid .
- **2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid .
- **6-(2-Formyl-5-methyl-1H-pyrrol-1-yl)hexanoic acid .
Comparison: 2-(2-Formyl-1H-pyrrol-1-yl)pentanedioic acid is unique due to its specific substitution pattern on the pyrrole ring and the presence of a pentanedioic acid moiety. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C10H11NO5 |
|---|---|
Poids moléculaire |
225.20 g/mol |
Nom IUPAC |
2-(2-formylpyrrol-1-yl)pentanedioic acid |
InChI |
InChI=1S/C10H11NO5/c12-6-7-2-1-5-11(7)8(10(15)16)3-4-9(13)14/h1-2,5-6,8H,3-4H2,(H,13,14)(H,15,16) |
Clé InChI |
XTILHXNNKZQGTO-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C(=C1)C=O)C(CCC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


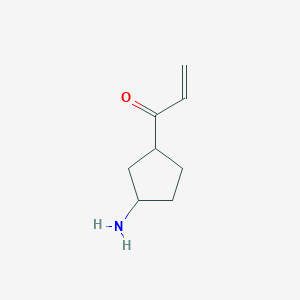
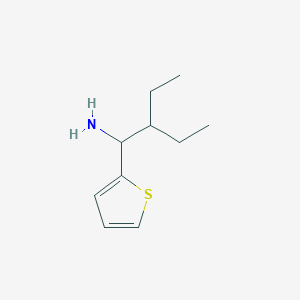
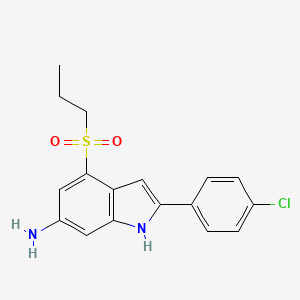
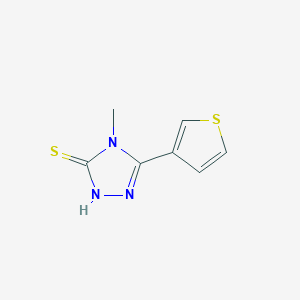
![5-[Methyl(thiolan-3-yl)amino]furan-2-carbaldehyde](/img/structure/B13173825.png)
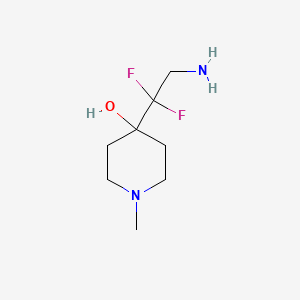
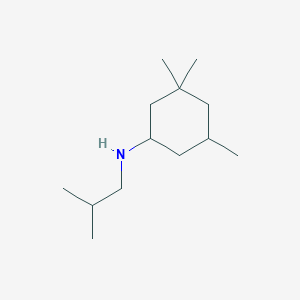
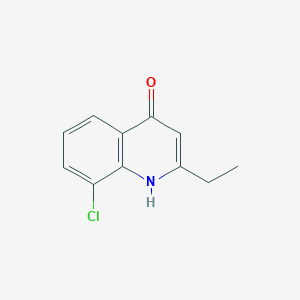
![2-{3-[(1S)-1-aminoethyl]phenyl}-1,2-thiazolidine-1,1-dione](/img/structure/B13173869.png)
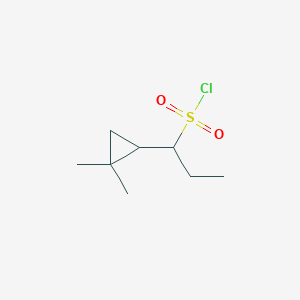
amino}butanoic acid](/img/structure/B13173878.png)
![2-[2-(2,6-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13173882.png)
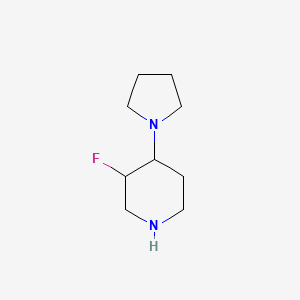
![1-[5-(1-Methyl-1H-pyrazol-5-yl)thiophen-2-yl]ethan-1-one](/img/structure/B13173897.png)
